3-(2,2-difluoroethyl)cyclobutan-1-amine hydrochloride, Mixture of diastereomers
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Overview
Description
3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound characterized by its unique structure featuring a cyclobutane ring substituted with a difluoroethyl group and an amine group. This compound is of interest in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Halogenation and Substitution Reactions: Starting with cyclobutane, halogenation can introduce fluorine atoms, followed by substitution reactions to attach the difluoroethyl group.
Reduction Reactions: Using appropriate reducing agents, the intermediate compounds can be reduced to form the final product.
Amination Reactions:
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high-purity starting materials and controlled reaction conditions to ensure consistency and yield. Advanced purification techniques are employed to isolate the desired diastereomeric mixture.
Types of Reactions:
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions can introduce different functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The difluoroethyl group enhances the compound's binding affinity to certain receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
3-(2-fluoroethyl)cyclobutan-1-amine hydrochloride
3-(2,2-difluoroethyl)cyclopropane-1-amine hydrochloride
Uniqueness: 3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure and the presence of two fluorine atoms, which confer distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
2680531-23-9 |
---|---|
Molecular Formula |
C6H12ClF2N |
Molecular Weight |
171.61 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)3-4-1-5(9)2-4;/h4-6H,1-3,9H2;1H |
InChI Key |
NQJJTIFOJFLPMA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CC(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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